molecular formula C19H18N2O5 B6764984 N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide

N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B6764984
M. Wt: 354.4 g/mol
InChI Key: QFQXGXDKCMJHAE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound characterized by the presence of two benzodioxole groups attached to a pyrrolidine ring

Properties

IUPAC Name

N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-19(20-13-3-1-5-16-18(13)26-11-24-16)21-8-2-4-14(21)12-6-7-15-17(9-12)25-10-23-15/h1,3,5-7,9,14H,2,4,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQXGXDKCMJHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=C3C(=CC=C2)OCO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with pyrrolidine-1-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrobenzodioxole derivatives.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzodioxole groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-4-yl)pyrrolidine-1-carboxamide
  • N-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
  • 2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(1,3-benzodioxol-4-yl)-2-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide is unique due to the presence of two benzodioxole groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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